molecular formula C9H13N2NaO3 B14507940 Sodium 5-ethyl-5-propylbarbiturate CAS No. 64038-27-3

Sodium 5-ethyl-5-propylbarbiturate

Katalognummer: B14507940
CAS-Nummer: 64038-27-3
Molekulargewicht: 220.20 g/mol
InChI-Schlüssel: OVUYDYFWRKGKKV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 5-ethyl-5-propylbarbiturate is a barbiturate derivative known for its sedative, hypnotic, and anticonvulsant properties. Barbiturates are a class of drugs that act as central nervous system depressants, and they have been used in medicine for over a century. This compound is particularly noted for its ability to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission in the brain .

Vorbereitungsmethoden

The synthesis of sodium 5-ethyl-5-propylbarbiturate typically involves the following steps:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high purity and yield while minimizing waste and energy consumption .

Analyse Chemischer Reaktionen

Sodium 5-ethyl-5-propylbarbiturate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Sodium 5-ethyl-5-propylbarbiturate has a wide range of scientific research applications:

Wirkmechanismus

The primary mechanism of action of sodium 5-ethyl-5-propylbarbiturate involves the modulation of GABA receptors. By binding to GABA_A receptors, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a sedative and anticonvulsant effect . Additionally, the compound can inhibit excitatory neurotransmission by blocking AMPA/kainate receptors and reducing glutamate release .

Vergleich Mit ähnlichen Verbindungen

Sodium 5-ethyl-5-propylbarbiturate can be compared to other barbiturates such as phenobarbital, pentobarbital, and amobarbital:

This compound is unique in its specific alkyl substitutions, which influence its pharmacological properties and duration of action.

Eigenschaften

CAS-Nummer

64038-27-3

Molekularformel

C9H13N2NaO3

Molekulargewicht

220.20 g/mol

IUPAC-Name

sodium;5-ethyl-5-propylpyrimidin-3-ide-2,4,6-trione

InChI

InChI=1S/C9H14N2O3.Na/c1-3-5-9(4-2)6(12)10-8(14)11-7(9)13;/h3-5H2,1-2H3,(H2,10,11,12,13,14);/q;+1/p-1

InChI-Schlüssel

OVUYDYFWRKGKKV-UHFFFAOYSA-M

Kanonische SMILES

CCCC1(C(=O)NC(=O)[N-]C1=O)CC.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.